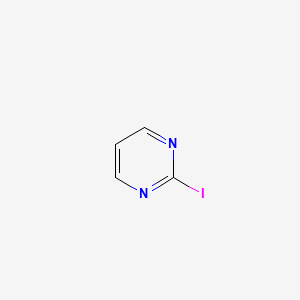2-Iodopyrimidine
CAS No.: 31462-54-1
Cat. No.: VC2448665
Molecular Formula: C4H3IN2
Molecular Weight: 205.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31462-54-1 |
|---|---|
| Molecular Formula | C4H3IN2 |
| Molecular Weight | 205.98 g/mol |
| IUPAC Name | 2-iodopyrimidine |
| Standard InChI | InChI=1S/C4H3IN2/c5-4-6-2-1-3-7-4/h1-3H |
| Standard InChI Key | AXDGIPMYJALRKV-UHFFFAOYSA-N |
| SMILES | C1=CN=C(N=C1)I |
| Canonical SMILES | C1=CN=C(N=C1)I |
Introduction
Physical and Chemical Properties
2-Iodopyrimidine is characterized by specific physical and chemical properties that determine its behavior in various applications. The compound exists as a solid at room temperature with distinct appearance characteristics.
Table 1: Basic Identification and Physical Properties of 2-Iodopyrimidine
| Property | Value |
|---|---|
| CAS Number | 31462-54-1 |
| Molecular Formula | C₄H₃IN₂ |
| Molecular Weight | 205.99 g/mol |
| Physical State (20°C) | Solid |
| Appearance | White to orange to green powder or crystal |
| Melting Point | 31°C |
| Flash Point | 122°C |
| Storage Conditions | Refrigerated (0-10°C), under inert gas |
| Sensitivity | Air sensitive |
The chemical structure of 2-Iodopyrimidine features a pyrimidine ring with an iodine atom at the 2-position. The pyrimidine core consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. This arrangement gives 2-Iodopyrimidine distinctive chemical reactivity, particularly in metal-catalyzed coupling reactions where the carbon-iodine bond can be readily activated.
Structural Characteristics
The compound's structural features contribute significantly to its chemical behavior. The iodine atom at the 2-position of the pyrimidine ring creates a reactive site that makes this compound particularly useful in various chemical transformations. The carbon-iodine bond is relatively weak compared to carbon-hydrogen or carbon-carbon bonds, making it susceptible to selective cleavage under appropriate conditions.
Applications and Uses
2-Iodopyrimidine serves multiple functions across several scientific fields, making it a valuable compound in research and development.
Synthetic Chemistry Applications
In synthetic chemistry, 2-Iodopyrimidine functions as a key building block. The reactive carbon-iodine bond makes it particularly useful in various coupling reactions, including:
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille)
-
Ullmann coupling reactions
-
Aminocarbonylation reactions
These reactions enable the construction of more complex molecular architectures essential for pharmaceutical and agrochemical development .
Medicinal Chemistry and Pharmaceutical Applications
Table 2: Key Applications of 2-Iodopyrimidine
| Field | Applications |
|---|---|
| Synthetic Chemistry | Building block for pharmaceuticals and agrochemicals |
| Medicinal Chemistry | Design of novel compounds with potential therapeutic effects |
| Material Science | Component in polymer formulations to improve stability and conductivity |
| Biochemistry | Probe in biochemical assays to understand enzyme mechanisms |
| Pharmaceutical Development | Modification template for existing drug molecules |
Research indicates that derivatives of iodopyrimidines have shown promise in various therapeutic applications. For example, 2-arylthio-5-iodo pyrimidine analogs have demonstrated potential as non-nucleoside hepatitis B virus (HBV) inhibitors, addressing issues of drug-resistant mutations and adverse effects associated with current nucleoside analogs .
Materials Science Applications
In materials science, 2-Iodopyrimidine can be incorporated into polymer formulations to improve properties such as thermal stability and electrical conductivity. These applications make the compound valuable in electronics and advanced materials development .
| Parameter | Classification/Statement |
|---|---|
| GHS Pictograms | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| H315: Causes skin irritation | |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P317 |
| Storage | Refrigerated (0-10°C), under inert gas, away from light |
| Sensitivity | Air sensitive |
Research Developments
Recent research involving 2-Iodopyrimidine or closely related derivatives has focused on several key areas that highlight the compound's versatility and importance.
Cross-Coupling Methodologies
Significant research has been directed toward developing and optimizing cross-coupling reactions involving iodopyrimidines. The selective reactivity of the carbon-iodine bond in 2-Iodopyrimidine makes it valuable for constructing more complex heterocyclic systems. For example, palladium-catalyzed coupling reactions can be used to introduce various functional groups at the 2-position of the pyrimidine ring .
Pharmaceutical Research
In pharmaceutical research, 2-iodopyrimidine derivatives have been explored for their potential therapeutic applications. Research on 2-arylthio-5-iodo pyrimidine analogs has shown promise in developing non-nucleoside hepatitis B virus inhibitors. These compounds represent potential alternatives to current nucleoside analogs, addressing issues of drug resistance and adverse effects .
Selective Functionalization
One notable research direction involves the selective functionalization of iodopyrimidines. For instance, research on 5-bromo-2-iodopyrimidine has demonstrated that the iodine at the 2-position is more reactive in palladium-catalyzed cross-coupling reactions than the bromine at the 5-position. This reactivity difference allows for sequential functionalization, enabling the synthesis of diversely substituted pyrimidines .
Comparison with Related Compounds
To better understand 2-Iodopyrimidine's properties and applications, it is useful to compare it with structurally related compounds.
Table 4: Comparison of 2-Iodopyrimidine with Related Compounds
| Compound | Molecular Formula | CAS Number | Key Differences |
|---|---|---|---|
| 2-Iodopyrimidine | C₄H₃IN₂ | 31462-54-1 | Base compound |
| 2-Iodopyridine | C₅H₄IN | 5029-67-4 | Contains pyridine instead of pyrimidine ring |
| 5-Bromo-2-iodopyrimidine | C₄H₂BrIN₂ | 183438-24-6 | Additional bromine at 5-position |
| 2-Iodopyrimidine-5-carbonitrile | C₅H₂IN₃ | - | Additional nitrile group at 5-position |
| 2-Iodopyrimidine-5-carbaldehyde | C₅H₃IN₂O | 1461708-57-5 | Additional aldehyde group at 5-position |
The structural differences between these compounds result in variations in their physical properties, reactivity patterns, and potential applications. For instance, 5-bromo-2-iodopyrimidine offers two different halogen substituents that can be selectively functionalized in sequential reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume